![molecular formula C25H22ClNO6S B2996349 3-(4-Chlorophenyl)sulfonyl-6,7-dimethoxy-1-[(3-methoxyphenyl)methyl]quinolin-4-one CAS No. 866873-12-3](/img/structure/B2996349.png)

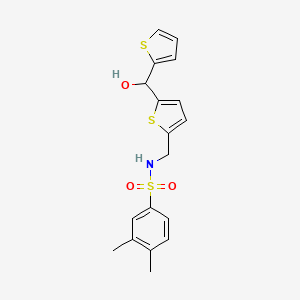

3-(4-Chlorophenyl)sulfonyl-6,7-dimethoxy-1-[(3-methoxyphenyl)methyl]quinolin-4-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

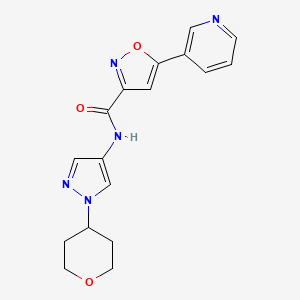

3-(4-Chlorophenyl)sulfonyl-6,7-dimethoxy-1-[(3-methoxyphenyl)methyl]quinolin-4-one is a useful research compound. Its molecular formula is C25H22ClNO6S and its molecular weight is 499.96. The purity is usually 95%.

BenchChem offers high-quality 3-(4-Chlorophenyl)sulfonyl-6,7-dimethoxy-1-[(3-methoxyphenyl)methyl]quinolin-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-Chlorophenyl)sulfonyl-6,7-dimethoxy-1-[(3-methoxyphenyl)methyl]quinolin-4-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Positive Allosteric Modulation of NMDA Receptors

- CIQ acts as a positive allosteric modulator for NMDA receptors containing NR2C/NR2D subunits . By increasing the channel opening frequency of these receptors, CIQ enhances their function. This modulation could have implications for neurobiology and drug development.

Antimicrobial Potential

- Researchers have explored CIQ derivatives for their antimicrobial properties. In one study, CIQ analogs were synthesized and evaluated against bacterial strains such as Vibrio cholerae, Bacillus subtilis, Klebsiella pneumoniae, Staphylococcus aureus, and Escherichia coli . Investigating CIQ’s antibacterial effects may lead to novel therapeutic strategies.

Synthesis of Heterocycles

- CIQ belongs to the class of 4-hydroxy-2-quinolones, which are valuable in drug research and development . Researchers have used CIQ and related compounds to synthesize heterocycles with unique biological activities. These heterocycles span four- to seven-membered rings and offer potential for drug discovery.

Protodeboronation Reactions

- CIQ derivatives have been explored in catalytic protodeboronation reactions . These reactions yield fused heterocyclic structures, expanding the compound’s synthetic utility. Such transformations contribute to the development of diverse chemical libraries.

Biological and Pharmacological Importance

- Quinolone derivatives, including CIQ, have a rich history in natural and synthetic chemistry. For instance, quinine (from Cinchona bark) and its derivatives have been used to treat various conditions . CIQ’s structural features make it an interesting scaffold for drug design.

Chemical Entities of Biological Interest (ChEBI)

- CIQ is indexed in the Chemical Entities of Biological Interest (ChEBI) database . This resource provides information on small chemical compounds, aiding researchers in understanding their biological relevance.

properties

IUPAC Name |

3-(4-chlorophenyl)sulfonyl-6,7-dimethoxy-1-[(3-methoxyphenyl)methyl]quinolin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22ClNO6S/c1-31-18-6-4-5-16(11-18)14-27-15-24(34(29,30)19-9-7-17(26)8-10-19)25(28)20-12-22(32-2)23(33-3)13-21(20)27/h4-13,15H,14H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFWNSFKXAGSQJB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)CN2C=C(C(=O)C3=CC(=C(C=C32)OC)OC)S(=O)(=O)C4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22ClNO6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

500.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Chlorophenyl)sulfonyl-6,7-dimethoxy-1-[(3-methoxyphenyl)methyl]quinolin-4-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(3-Phenoxy-8-azabicyclo[3.2.1]octan-8-yl)prop-2-en-1-one](/img/structure/B2996269.png)

![2-(2-Ethoxyethyl)-6-(2-ethoxyphenyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2996272.png)

![3-[(3-methyl-1H-pyrazol-1-yl)methyl]-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B2996274.png)

![N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B2996277.png)

![[2-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl] 2-(4-chlorophenyl)acetate](/img/structure/B2996278.png)

![2-[(6-amino-1-benzyl-2,4-dioxopyrimidin-5-yl)-(2-hydroxyethyl)amino]-N-(1-cyanocyclopentyl)acetamide](/img/structure/B2996279.png)

![1-Bromopyrrolo[1,2-a]pyrazine](/img/structure/B2996287.png)

![3-[4-(propan-2-yl)phenyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B2996288.png)